REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]([CH2:14][CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1SC.OO.O1CCC[CH2:23]1.[S:27]([O-:30])([O-])=[O:28].[Na+].[Na+]>C(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]([CH2:14][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19]2)[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[S:27]([CH3:23])(=[O:30])=[O:28] |f:3.4.5|
|
Name
|
2-(3-chloro-4-methylsulfanyl-phenyl)-3-cyclopentyl-propionic acid
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1SC)C(C(=O)O)CC1CCCC1
|
Name
|
|
Quantity
|
7.08 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
7.85 μL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C. where it
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1S(=O)(=O)C)C(C(=O)O)CC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g | |
YIELD: PERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |